molecular formula C18H23FN2O3 B5278705 1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B5278705
M. Wt: 334.4 g/mol
InChI Key: DFHFPSFJTVSYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the reaction of 4-fluorophenylacetic acid with a suitable amine to form an amide intermediate This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-CHLOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE
  • 1-[2-(4-BROMOPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

Uniqueness

1-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c19-15-5-3-13(4-6-15)7-8-21-12-14(10-17(21)22)18(23)20-11-16-2-1-9-24-16/h3-6,14,16H,1-2,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHFPSFJTVSYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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